Dibenzyl dicarbonate
Description
Historical Context of Dicarbonate (B1257347) Reagents in Organic Transformations
The development of protecting group chemistry has been a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. In the mid-20th century, the need for reliable methods to temporarily block reactive functional groups, such as amines in amino acids, became paramount for the advancement of peptide synthesis. Initially, reagents like benzyl (B1604629) chloroformate were used to introduce the benzyloxycarbonyl (Cbz) group. However, its low stability and tendency to decompose into benzyl chloride presented significant drawbacks. thieme-connect.de
This challenge spurred the development of more stable acylating agents. A major breakthrough came with the introduction of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the 1960s. orgsyn.orgacs.orgwikipedia.org Boc anhydride (B1165640) provided a mild and efficient method for introducing the tert-butoxycarbonyl (Boc) protecting group, which became one of the most common amine protecting groups in organic synthesis. wikipedia.orgfishersci.co.uk The success and utility of Boc anhydride highlighted the advantages of dicarbonates as protecting group reagents, characterized by their crystalline, stable nature and the formation of clean, gaseous byproducts upon reaction.
Following the precedent set by Boc anhydride, dibenzyl dicarbonate (DBDC) was developed as a more stable and efficient alternative to benzyl chloroformate for introducing the Cbz group. thieme-connect.de Its development was a logical extension of the dicarbonate chemistry, aiming to combine the utility of the Cbz group with the practical advantages of a dicarbonate reagent. Like its tert-butyl counterpart, DBDC is more stable on storage and often provides better yields and purer products in the protection of amino acids. thieme-connect.de
Fundamental Significance of this compound as a Protecting Group Reagent
The primary role of this compound in organic synthesis is as a reagent for benzyloxycarbonylation, the process of attaching a benzyloxycarbonyl (Cbz or Z) group to a nucleophilic functional group. alfa-chemistry.com This is especially significant for the protection of amines, forming a carbamate (B1207046) linkage that is stable under a variety of reaction conditions but can be readily cleaved when desired. smolecule.comchemimpex.com
Amine Protection in Peptide Synthesis: In peptide synthesis, the amine group of one amino acid must be protected to prevent it from reacting with itself or in an uncontrolled manner during the formation of a peptide bond with another amino acid. DBDC serves as an excellent reagent for this purpose. smolecule.comsigmaaldrich.cn It reacts with the amine group of an amino acid under mild basic conditions (Schotten-Baumann conditions) to form a stable N-Cbz protected amino acid. thieme-connect.de This protected amino acid can then be used in peptide coupling reactions. The Cbz group is valued for its orthogonality to other protecting groups; for instance, it is stable under the basic conditions used to remove the Fmoc group, another common amine protecting group. wikipedia.org The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or under strong acidic conditions, regenerating the free amine for subsequent steps in the peptide chain elongation. fishersci.co.uk
Protection of Other Functional Groups: Beyond its central role in peptide chemistry, DBDC is also used to protect other functional groups. It can react with alcohols and phenols to form benzyl carbonates, which can be useful for modifying solubility or temporarily masking the hydroxyl group's reactivity. smolecule.comchemimpex.com This versatility makes DBDC a valuable tool for the selective modification of complex molecules containing multiple functional groups. chemimpex.com The development of DBDC provided chemists with a more reliable and safer alternative to benzyl chloroformate, leading to improved yields and purity in the synthesis of protected amino acids and other intermediates. thieme-connect.dechemimpex.com
| Application Area | Specific Use | Significance |
|---|---|---|
| Peptide Synthesis | Protection of amine groups in amino acids (Cbz-protection) smolecule.comontosight.ai | Prevents self-coupling and allows for controlled, stepwise peptide chain elongation. smolecule.com |
| Pharmaceutical Development | Synthesis of pharmaceutical intermediates and bioactive compounds. chemicalbull.comchemimpex.com | Facilitates the construction of complex drug molecules by protecting key functional groups. chemimpex.com |
| General Organic Synthesis | Protection of alcohols and phenols. smolecule.comchemimpex.com | Allows for selective reactions on other parts of a molecule and can modify solubility. smolecule.com |
| Polymer Chemistry | Used as a reagent in polymerization processes or as a modifier for polymer properties. smolecule.comchemimpex.com | Contributes to the synthesis of advanced materials with tailored characteristics. chemimpex.com |
| Bioconjugation | Facilitates the attachment of biomolecules to other molecules or surfaces. chemimpex.com | Crucial for developing targeted drug delivery systems and diagnostic tools. chemimpex.com |
Current Research Landscape and Emerging Directions in this compound Chemistry
Current research involving this compound is focused on enhancing its synthetic utility, developing more sustainable production methods, and expanding its applications into new areas of chemical science.
Sustainable Synthesis: A significant trend in modern chemistry is the development of greener and more efficient synthetic protocols. Research has explored the synthesis of dibenzyl carbonate, a related compound, via the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. researchgate.net This approach is notable for its efficiency and use of DMC, a more environmentally benign reagent. researchgate.net Such methodologies reflect a broader effort to develop sustainable pathways for producing important chemical reagents like DBDC and its precursors.
Expanding Applications: While its role in peptide synthesis is well-established, the applications of DBDC are expanding. In material science, its reactivity is being utilized in polymer chemistry for the production of polycarbonates and other advanced materials with specific properties. chemimpex.com Furthermore, DBDC is employed in bioconjugation techniques, which involve linking biomolecules to other substrates. chemimpex.com This is critical for the development of targeted therapies and advanced diagnostic agents.
Catalysis and Reaction Enhancement: Researchers are also investigating ways to improve the efficiency of reactions involving DBDC. Studies have shown that ionic liquids can be used to accelerate N-benzylation reactions that use dibenzyl carbonate as the alkylating agent, leading to enhanced reaction rates and yields. smolecule.com The exploration of novel catalytic systems and reaction conditions aims to make the application of DBDC and related reagents more efficient and selective, broadening their utility in complex synthetic challenges. The continued investigation into the reactivity and applications of DBDC underscores its enduring importance as a versatile reagent in advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl phenylmethoxycarbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394645 | |
| Record name | Dibenzyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31139-36-3 | |
| Record name | Dibenzyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl Pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dibenzyl Dicarbonate
Established Synthetic Pathways for Dibenzyl Dicarbonate (B1257347) Preparation
The synthesis of dibenzyl dicarbonate has been approached through several methods, with a notable pathway involving the use of benzyl (B1604629) chloroformate and other benzyl carbonate derivatives. This method stands out due to the commercial availability of the starting materials. lookchem.com
A conventional and effective method for preparing this compound involves the reaction of benzyl chloroformate with a salt of benzyl carbonate. thieme-connect.de This approach is favored for its directness and utilization of readily accessible precursors.
A primary route to this compound is the reaction between benzyl chloroformate and sodium benzyl carbonate. thieme-connect.de The sodium benzyl carbonate is typically generated in situ by treating benzyl alcohol with a strong base, such as sodium hydride, followed by the introduction of carbon dioxide. lookchem.comthieme-connect.de The subsequent addition of benzyl chloroformate to the resulting sodium benzyl carbonate solution yields this compound. lookchem.comthieme-connect.de
The reaction proceeds by treating benzyl alcohol with sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF), often at reflux temperatures to ensure the formation of the sodium benzoxide. lookchem.comthieme-connect.de After cooling, carbon dioxide is bubbled through the solution, leading to the formation of sodium benzyl carbonate. Finally, the slow addition of benzyl chloroformate at room temperature initiates the formation of this compound. lookchem.comthieme-connect.de The product is then isolated after removing the precipitated sodium chloride and evaporating the solvent. lookchem.com
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Key Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Benzyl Alcohol | Carbon Dioxide | Sodium Hydride | Tetrahydrofuran (THF) | Reflux, then room temperature | Sodium Benzyl Carbonate (intermediate) | - |
| Sodium Benzyl Carbonate | Benzyl Chloroformate | - | Tetrahydrofuran (THF) | Room temperature, stirring for 3 hours | This compound | 79% |
Optimizing the synthesis of this compound is crucial for its practical application, focusing on maximizing yield and ensuring high purity. Key parameters that can be adjusted include reaction temperature, reaction time, and the choice of reagents and solvents. bibliotekanauki.pl
One of the primary challenges in the synthesis involving benzyl chloroformate is the potential for side reactions, which can lead to impurities such as benzyl alcohol and benzyl chloride. google.com The purity of the final product is essential for its subsequent use, for instance, in peptide synthesis where the presence of byproducts can lead to unwanted side reactions. lookchem.com
Process optimization often involves a careful study of reaction conditions. For instance, controlling the temperature during the addition of benzyl chloroformate is important to manage the exothermic nature of the reaction and minimize the formation of impurities. lookchem.com The duration of the reaction is another critical factor; allowing the reaction to proceed for an adequate amount of time, such as three hours at room temperature, ensures maximum conversion. lookchem.com
Purification of the final product is also a key aspect of process optimization. After the reaction, the crude product, which is often an oil that crystallizes upon cooling, can be purified by trituration with a solvent like cold hexane (B92381) to remove soluble impurities. lookchem.comthieme-connect.de This process helps in obtaining this compound with a well-defined melting point of 28 °C. lookchem.comthieme-connect.de
| Parameter | Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature Control | Cooling during CO2 addition and slow addition of benzyl chloroformate at room temperature | Minimizes side reactions and impurity formation. lookchem.com |
| Reaction Time | Stirring for 3 hours at room temperature after addition of benzyl chloroformate | Ensures complete reaction and maximizes product yield. lookchem.com |
| Purification Method | Centrifugation to remove precipitate, followed by trituration of the crystalline product with cold hexane | Effectively removes inorganic salts and organic impurities, leading to higher purity. lookchem.comthieme-connect.de |
| Starting Material Quality | Use of high-purity benzyl chloroformate | Reduces the introduction of impurities from the start, simplifying purification and improving final product quality. google.com |
Reactivity and Mechanistic Investigations of Dibenzyl Dicarbonate
Carbobenzyloxylation (Cbz Protection) Reactions
The most prominent application of dibenzyl dicarbonate (B1257347) is the protection of primary and secondary amines as their corresponding Cbz-carbamates. smolecule.comchemimpex.com This transformation is fundamental in peptide synthesis, preventing the nucleophilic amine group of one amino acid from engaging in undesired side reactions while its carboxyl group is coupled to another. smolecule.com The Cbz group is valued for its stability across a range of reaction conditions and can be readily removed when needed. smolecule.comtotal-synthesis.com
The carbobenzyloxylation of an amine with dibenzyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the dicarbonate. This forms a tetrahedral intermediate which then collapses. The resulting leaving group is an unstable benzyl (B1604629) carbonate monoester, which subsequently decomposes to benzyl alcohol and carbon dioxide. This process is often performed under basic conditions to neutralize the proton released from the amine. total-synthesis.com
Compared to the historically used benzyl chloroformate (Cbz-Cl), this compound offers the advantage of producing non-corrosive and easily removable byproducts (benzyl alcohol and CO2), whereas Cbz-Cl generates hydrochloric acid. total-synthesis.com The reaction with this compound is efficient for protecting amino acids, with general procedures involving the amino acid in a sodium hydroxide (B78521) solution with dioxane, followed by the addition of the reagent. thieme-connect.de
The reaction can be summarized as follows:
Step 1: Nucleophilic Attack: The amine attacks a carbonyl carbon of the this compound.
Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral species is formed.
Step 3: Collapse and Leaving Group Departure: The intermediate collapses, expelling a benzyl carbonate anion.
Step 4: Decomposition of Byproduct: The benzyl carbonate anion rapidly decomposes into benzyl alcohol and carbon dioxide, driving the reaction to completion.
This pathway ensures the formation of the stable Cbz-protected amine, a critical intermediate in multi-step syntheses. smolecule.com
While less common than amine protection, this compound can be used to convert carboxylic acids into their corresponding benzyl esters. This transformation is not a direct carbobenzyloxylation but rather a benzylation reaction where the carboxylate acts as the nucleophile. The reaction of a carboxylic acid with this compound to form a benzyl ester typically requires activation or specific conditions that favor benzylation over other potential pathways. organic-chemistry.org
Research has shown that in the presence of a base like triethylamine, carboxylic acids can be efficiently esterified. organic-chemistry.org The mechanism likely involves the deprotonation of the carboxylic acid to form a more potent carboxylate nucleophile. This carboxylate then attacks the benzylic carbon of the this compound in a BAl2-type mechanism, which is more prevalent at higher temperatures. researchgate.netunicamp.br The use of specific reagents like 2-benzyloxy-1-methylpyridinium triflate, which generates an electrophilic benzyl species, highlights a strategy to achieve this transformation under mild conditions, selectively affecting carboxylic acids without impacting alcohols or phenols. organic-chemistry.org In the context of amino acids, this reaction can sometimes be observed as a side reaction during N,N-dibenzylation attempts under forcing conditions. nih.gov
Mechanistic Pathways in Amine Carbobenzyloxylation
Benzylation and Derivatization of Other Functional Groups
Beyond its primary role in Cbz protection, this compound's reactivity can be tuned to achieve the benzylation of other functional groups. This dual reactivity makes it a flexible tool for synthetic chemists. researchgate.net
This compound can serve as an effective benzylating agent for alcohols and phenols to form benzyl ethers. chemimpex.com This reaction typically requires conditions that promote the BAl2 pathway, such as higher temperatures and the presence of a base. researchgate.netunive.it For instance, the O-benzylation of phenol (B47542) with this compound proceeds efficiently in refluxing N,N-dimethylformamide (DMF) with potassium carbonate as the base. unive.it
Studies have demonstrated that O-benzylation can occur more rapidly than C-benzylation under similar conditions. unive.it The reaction is also accelerated by catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which enhance the nucleophilicity of the hydroxyl group. researchgate.net This method provides a "green" alternative to traditional benzylating agents like benzyl halides, which are often toxic. researchgate.net
Table 1: Benzylation of Phenol and Phenylacetonitrile with this compound unive.it
| Substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Phenylacetonitrile | DMF | 155 | 6.0 | 90 |
| Phenol | DMF | 155 | 2.0 | 93.5 |
The use of this compound for the temporary protection of carbonyl groups is a less conventional application. smolecule.com The underlying principle would involve the reaction of the dicarbonate with an enol or enolate form of the carbonyl compound. This could lead to the formation of a benzyl enol ether or a related derivative, effectively masking the carbonyl's reactivity. The literature suggests that phenacyl compounds can be used as photoremovable protecting groups for alcohols and amines by forming carbonate and carbamate (B1207046) linkages, respectively, which hints at the general reactivity patterns of such systems. nih.gov However, detailed mechanistic studies for the direct protection of simple aldehydes and ketones using this compound are not widely documented in mainstream chemical literature.
There is no established, direct role for this compound in the introduction of allyl protecting groups. The allyl group (All) is introduced using specific allylic reagents, most commonly allyl chloroformate (Alloc-Cl) or diallyl dicarbonate ((Alloc)2O). wiley-vch.detcichemicals.com The chemistry and removal conditions for the Cbz group (derived from this compound) and the Alloc group are distinct, forming the basis of orthogonal protection strategies in complex syntheses like peptide chemistry. wiley-vch.detcichemicals.com For example, the Cbz group is typically removed by hydrogenolysis, while the Alloc group is cleaved using palladium(0) catalysts. total-synthesis.comwiley-vch.de The search for methods to remove allyl ester protecting groups has explored various palladium-based systems, which are orthogonal to the deprotection of benzyl esters. cdnsciencepub.com Therefore, this compound is used to install the Cbz group, not the allyl group.
Applications of Dibenzyl Dicarbonate in Complex Organic Synthesis
Advanced Peptide Synthesis
The synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, requires a meticulous and stepwise approach. The reactive nature of the amino and carboxyl groups of amino acids necessitates the use of protecting groups to control the sequence of bond formation. smolecule.com Dibenzyl dicarbonate (B1257347) serves as a key reagent in this context, facilitating the synthesis of peptides with high fidelity.
Utility in Carboxylic Acid Protection for Peptide Bond Formation
While primarily used for amine protection, derivatives of dibenzyl dicarbonate can also be conceptually extended to the protection of carboxylic acids. By forming a benzyl (B1604629) ester, the reactivity of the carboxylic acid is masked, preventing it from forming unwanted side reactions during the peptide coupling step. researchgate.net The formation of benzyl esters can be achieved through various methods, and their removal is often accomplished by catalytic hydrogenation, similar to the deprotection of the Cbz group. libretexts.org This allows for simultaneous deprotection of both the N-terminal Cbz group and a C-terminal benzyl ester in a single step.
Application in Liquid-Phase Peptide Synthesis Methodologies
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method for preparing peptides. bioduro.com In this approach, all reactions are carried out in solution, and the intermediate peptides are isolated and purified after each step. LPPS is particularly well-suited for the synthesis of short peptides and for large-scale production. bioduro.com
This compound is extensively used in LPPS for the introduction of the Cbz protecting group. chemimpex.com The good solubility of Cbz-protected amino acids and peptides in common organic solvents facilitates the coupling and purification steps. The mild conditions required for both the introduction and removal of the Cbz group are highly compatible with the solution-phase methodology. masterorganicchemistry.com
Interactive Data Tables
Table 1: Comparison of Amine Protecting Groups in Peptide Synthesis
| Protecting Group | Reagent for Introduction | Deprotection Conditions | Key Advantages |
| Cbz | This compound, Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base; Orthogonal to Boc and Fmoc |
| Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) | Easily removed with acid |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid; Widely used in SPPS |
Synthesis of Protected Amino Acid Derivatives (e.g., Lysine (B10760008) Derivatives)
In the intricate field of peptide synthesis, the selective protection of reactive functional groups is paramount to prevent undesired side reactions. wiley-vch.de this compound serves as a crucial reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the amine functionalities of amino acids. smolecule.comthieme-connect.de This protection strategy is essential for controlling the sequence of amino acid coupling during the elongation of a peptide chain.
The synthesis of N-protected amino acid derivatives, such as those of lysine, is a prime example of this compound's application. Lysine possesses two amine groups, an α-amino group and an ε-amino group, both of which require protection to ensure selective peptide bond formation. The reaction of lysine with this compound, typically under basic conditions, facilitates the attachment of the Cbz group to these amines. ontosight.ai For instance, the synthesis of a Nα-Z-protected amino acid can be achieved by reacting the amino acid with this compound in a solution of sodium hydroxide (B78521) and dioxane, yielding the protected product in high yields of 83-95%. thieme-connect.de
A synthetic derivative of lysine, N(6)-carboxy-, dibenzyl ester, hydrochloride, L- (8CI), is specifically modified at the ε-amino group with a carboxybenzyl (Cbz) protecting group. ontosight.ai The synthesis of this compound typically involves the reaction of lysine with this compound in the presence of a base. ontosight.ai This protected lysine derivative is a valuable intermediate in both solid-phase and liquid-phase peptide synthesis. ontosight.ai
| Reactant | Reagent | Product | Yield |
| Amino Acid | This compound | Nα-Z-Protected Amino Acid | 83-95% thieme-connect.de |
| Lysine | This compound | N(6)-carboxy-, dibenzyl ester, hydrochloride, L- (8CI) | Not specified |
Functional Group Derivatization and Protection in Multi-Substituted Molecules
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to mask the reactivity of specific functional groups while transformations are carried out elsewhere in the molecule. google.com this compound is a key player in this field, offering a reliable method for the temporary protection of amines and alcohols. chemimpex.com
This compound can be employed for the selective benzylation of hydroxyl groups, even in the presence of other reactive functionalities. This selectivity is crucial in the synthesis of complex molecules where multiple hydroxyl groups may be present. While direct benzylation with benzyl halides often requires harsh basic conditions that can be incompatible with sensitive substrates, this compound can offer a milder alternative. The use of a nitrogen bicyclic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can accelerate the N-, O-, and S-benzylation with dibenzyl carbonate, providing a green chemistry approach. tandfonline.com
In the context of aminosugars, which are polyfunctional substrates, regioselective benzylation is a significant challenge. For instance, in the synthesis of hyaluronic acid oligomers, achieving selective benzylation at the 4- and 6-positions of a glucosamine (B1671600) derivative is critical. nih.gov While this specific example uses benzyl bromide, it highlights the importance of selective benzylation in complex carbohydrate chemistry, a principle that can be extended to reactions involving this compound under appropriate catalytic conditions.
The benzyloxycarbonyl (Cbz) group, introduced by this compound, serves as an effective temporary mask for amine groups during multi-step syntheses. smolecule.com The stability of the Cbz group under a variety of reaction conditions allows for numerous chemical transformations to be performed on other parts of the molecule without affecting the protected amine. smolecule.com
This temporary masking is fundamental in peptide synthesis, where the stepwise addition of amino acids requires the protection of the N-terminus of the growing peptide chain. wiley-vch.de The Cbz group prevents the amine from participating in unwanted side reactions, ensuring the formation of the desired peptide sequence. smolecule.com Once the synthetic sequence is complete, the Cbz group can be readily removed under specific conditions, typically through catalytic hydrogenolysis, to reveal the free amine for further manipulation or to yield the final product. fishersci.co.uk The ability to deprotect under mild conditions is a significant advantage, preserving the integrity of often-sensitive biomolecules. chemimpex.com
Selective Benzylation of Hydroxyl Groups in Polyfunctional Substrates
Relevance in Pharmaceutical Intermediate Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often involves intricate, multi-step sequences where the precise control of reactivity is essential. rsc.orgacs.org this compound plays a vital role in this arena by facilitating the synthesis of key pharmaceutical precursors and intermediates. smolecule.comchemimpex.com
This compound is instrumental in simplifying complex reaction pathways in the development of pharmaceuticals. chemimpex.com By serving as a protecting group for amines and alcohols, it allows for the selective modification of other functional groups within a molecule, a critical step in building the complex architecture of many drug candidates. chemimpex.comchemimpex.com Its derivatives often serve as intermediates in the production of pharmaceutical compounds. smolecule.com
Advanced Research Directions and Future Perspectives for Dibenzyl Dicarbonate
Innovations in Green Synthetic Chemistry for Dibenzyl Dicarbonate (B1257347) Production
The pursuit of environmentally benign chemical processes has spurred significant research into greener methods for producing dibenzyl dicarbonate (DBnC). Traditional synthesis often involves hazardous reagents like phosgene. wikipedia.org Modern approaches, however, are focusing on safer and more sustainable alternatives. One prominent green method is the transesterification of dimethyl carbonate (DMC) with benzyl (B1604629) alcohol. smolecule.comrsc.orgrsc.org DMC itself is considered a green reagent due to its non-toxic nature and the fact that it can be produced from methanol (B129727) and carbon dioxide. atamanchemicals.comunicamp.brnih.gov
Researchers have explored various catalytic systems to enhance the efficiency of this transesterification. A straightforward protocol using catalysts such as CsF/α-Al2O3 or [P8,8,8,1][H3COCO2] at 90 °C has been developed, achieving yields of up to 70%. rsc.orgrsc.orgresearchgate.netresearchgate.net Notably, these catalysts can be used in low concentrations (1 mol%), and both the catalyst and excess benzyl alcohol can be recovered and recycled, improving the economic and environmental sustainability of the process. rsc.orgrsc.org The use of basic catalysts is crucial for this reaction. google.com Other catalytic systems, including basic titanium and tin compounds, have also been investigated. google.com
Another avenue in green synthesis involves the reaction of benzyl halides with carbonate sources like cesium carbonate, which proceeds under mild conditions. smolecule.com The use of ionic liquids has also been shown to accelerate N-benzylation reactions involving this compound, indicating their potential to enhance reaction rates and yields in its synthesis as well. smolecule.com Furthermore, polyethylene (B3416737) glycol (PEG) has been utilized as a green reaction medium for N-Cbz protection, highlighting its potential applicability in the synthesis of the protecting agent itself. tandfonline.com These innovations are moving the production of this compound away from hazardous materials and towards more sustainable and efficient chemical manufacturing.
| Catalyst System | Reagents | Reaction Conditions | Yield | Recyclability | Reference |
| CsF/α-Al2O3 | Dimethyl carbonate, Benzyl alcohol | 90 °C | Up to 70% | Catalyst and excess alcohol recoverable | rsc.orgrsc.org |
| [P8,8,8,1][H3COCO2] | Dimethyl carbonate, Benzyl alcohol | 90 °C | - | Catalyst and excess alcohol recoverable | rsc.orgrsc.org |
| Basic Titanium Compounds | Dialkyl carbonate, Benzyl alcohol | - | Good | - | google.com |
| Basic Tin Compounds | Dialkyl carbonate, Benzyl alcohol | - | Good | - | google.com |
| Cesium Carbonate | Benzyl halides | Mild | - | - | smolecule.com |
In-depth Mechanistic Elucidations of this compound Reactivity
Understanding the reaction mechanisms of this compound is fundamental to optimizing its use in organic synthesis, particularly in the context of amine protection where it is used to introduce the benzyloxycarbonyl (Cbz or Z) group. wikipedia.orgyoutube.com The Cbz group is valued for its ability to suppress the nucleophilic and basic properties of amines. wikipedia.orgyoutube.com
The primary reaction mechanism for N-Cbz protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of the this compound molecule. masterorganicchemistry.com This is analogous to the mechanism with benzyl chloroformate (Cbz-Cl), where the amine attacks the highly reactive chloroformate. total-synthesis.com In the case of this compound, this attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the Cbz-protected amine and a benzyl carbonate leaving group, which can then decompose to benzyl alcohol and carbon dioxide.
The reactivity of this compound can be influenced by several factors, including the choice of solvent and the presence of catalysts. For instance, the use of polyethylene glycol (PEG) as a reaction medium has been shown to be an effective promoter for N-Cbz protection. tandfonline.com Mechanistic studies have also explored the role of various catalysts in accelerating these reactions. For example, the use of tetraalkylphosphonium salts in the N,N-dibenzylation of primary aliphatic amines with this compound is thought to proceed through an acid-base interaction between the salt and the amine. researchgate.net This interaction increases the steric bulk of the amine, favoring a nucleophilic attack on the less hindered alkyl terminus of the this compound. researchgate.net
Furthermore, investigations into by-products formed during reactions, such as methyl N-benzylcarbamate and 1,3-dibenzylurea (B110378) in reactions with benzylamine, provide deeper insights into the competing reaction pathways. researchgate.net These mechanistic studies are crucial for developing more selective and efficient protocols for the use of this compound in synthesis.
Exploration of this compound's Role in Stereoselective Synthesis
This compound plays a significant role as a reagent in stereoselective synthesis, primarily through its use in the protection of amine groups, which is often a critical step in the synthesis of chiral molecules. The Cbz group, introduced by this compound, is stable under a variety of reaction conditions, allowing for subsequent stereoselective transformations to be carried out on other parts of the molecule without affecting the protected amine.
One area where this is particularly relevant is in the synthesis of chiral amines and amino acids. For example, in the enantioselective α-amination of aldehydes, dibenzyl azodicarboxylate (a related compound) is used as an electrophilic nitrogen source in the presence of a chiral organocatalyst. rsc.org While not directly involving this compound, this highlights the importance of the benzyl carbamate (B1207046) moiety in stereoselective C-N bond formation.
In the context of enzymatic reactions, this compound has been employed as a protecting group source in the kinetic resolution of amines. For instance, lipase (B570770) CAL was used to catalyze the N-protection of a pyrrolidine (B122466) derivative, although this particular example resulted in low yield and moderate enantioselectivity. rsc.org This indicates that while the concept is sound, further optimization of the enzyme and reaction conditions is necessary.
The stereoselective synthesis of complex molecules, such as the lignan (B3055560) (2S,3S)-2-benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone, often involves multiple steps where protecting groups are essential. tandfonline.comtandfonline.com The Cbz group can be instrumental in such syntheses, ensuring that the stereochemistry of amine-containing intermediates is preserved throughout the synthetic sequence. The development of new stereoselective methods that are compatible with the Cbz protecting group continues to be an active area of research.
Emerging Catalytic Approaches for this compound Transformations
Recent research has focused on developing novel and more efficient catalytic methods for reactions involving this compound. These emerging approaches aim to improve reaction rates, yields, and selectivity, while often adhering to the principles of green chemistry.
Organocatalysis has emerged as a powerful tool in this regard. For instance, nitrogen bicyclic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective catalysts for the benzylation of nitrogen, oxygen, and sulfur atoms using this compound. researchgate.net These organic catalysts are often cheaper and less toxic than their metal-based counterparts.
In the realm of N-Cbz protection, a variety of catalysts have been explored to facilitate this transformation under milder conditions. Molecular iodine has been used as a catalyst for the Cbz-protection of amines in methanol at room temperature, affording high yields. researchgate.net Other catalytic systems that have been successfully employed include silica-sulfuric acid, lanthanum(III) nitrate (B79036) hexahydrate, and dodecatungstophosphoric acid hydrate. researchgate.netoup.comresearchgate.net These catalysts often allow for the reaction to be carried out under solvent-free conditions, further enhancing their green credentials. researchgate.netresearchgate.net
The use of phosphonium (B103445) salts as catalysts for the selective N,N-dibenzylation of primary aliphatic amines with this compound represents another significant advancement. researchgate.net This method proceeds under solventless conditions and provides high selectivity. The development of these and other novel catalytic systems is expanding the utility of this compound in organic synthesis, making it a more versatile and efficient reagent.
| Catalyst | Transformation | Key Advantages | Reference |
| DABCO/DBU | N-, O-, S-Benzylation | Green, metal-free | researchgate.net |
| Molecular Iodine | N-Cbz Protection | Mild conditions, high yield | researchgate.net |
| Silica-Sulfuric Acid | N-Cbz Protection | Solvent-free, efficient | researchgate.net |
| Dodecatungstophosphoric Acid Hydrate | N-Cbz Protection | Fast, simple, high yield | oup.com |
| Tetraalkylphosphonium Salts | N,N-Dibenzylation of Primary Amines | Solventless, high selectivity | researchgate.net |
Computational Chemistry and Predictive Modeling of this compound Reactions
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly valuable tool for understanding and predicting the reactivity of this compound. researchgate.net These theoretical studies provide deep insights into the electronic structure, stability, and reaction mechanisms of this compound, which can guide the design of new experiments and the optimization of existing synthetic protocols.
DFT calculations can be used to model the transition states of reactions involving this compound, helping to elucidate the reaction pathways and identify the rate-determining steps. For example, computational studies can be employed to understand the regio- and diastereoselectivities observed in its reactions, confirming the crucial roles of factors like the nature of the nucleophile. researchgate.net By calculating the free energy of activation, researchers can predict the reaction rates and understand how different substituents or catalysts might influence the outcome of the reaction. researchgate.net
Molecular electrostatic potential (MEP) analysis can identify the nucleophilic and electrophilic regions of the this compound molecule, providing a visual representation of its reactivity. researchgate.net Furthermore, global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated to quantitatively assess its stability and reactivity. researchgate.net
In the broader context of organic carbonates, computational modeling has been used to study the thermochemical properties, such as the standard molar enthalpies of formation, with results showing excellent agreement with experimental data. acs.org Similar studies on this compound can provide a more fundamental understanding of its thermodynamic properties. The application of these computational methods is expected to accelerate the discovery of new applications and more efficient synthetic routes involving this compound.
Q & A
Q. What are the standard synthetic protocols for preparing dibenzyl dicarbonate, and what analytical methods validate its purity?
this compound is typically synthesized via the reaction of benzyl alcohol with phosgene derivatives or chloroformates under controlled conditions. A common method involves dropwise addition of this compound to reaction mixtures in anhydrous solvents like toluene or dichloromethane, followed by overnight stirring and purification via solvent evaporation and column chromatography . Purity is validated using H NMR (e.g., δ 7.27–7.38 ppm for benzyl protons) and liquid chromatography-mass spectrometry (LC-MS). Physical properties such as density (1.17 g/mL at 25°C) and molecular weight (286.28 g/mol) are critical for quality control .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is flammable (flash point: 37°C) and causes skin/eye irritation. Safety measures include:
- Using flame-resistant lab coats, nitrile gloves, and safety goggles.
- Working in a fume hood to avoid inhalation of vapors.
- Storing in airtight containers away from oxidizers and heat sources . In case of exposure, immediately rinse skin with water for 15 minutes and seek medical attention. Spills should be contained using inert absorbents and disposed of as hazardous waste .
Q. How is this compound utilized as a protecting group in peptide synthesis?
this compound acts as a benzyloxycarbonyl (Z) group donor, protecting amines during solid-phase peptide synthesis. For example, it reacts with primary amines in dichloromethane or THF at 0–25°C, forming stable carbamate bonds. Deprotection is achieved via hydrogenolysis (H/Pd-C) or acidic conditions (e.g., HBr/AcOH) . Its steric bulk minimizes side reactions, making it ideal for synthesizing complex peptides .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in multi-step organic syntheses?
Yield optimization involves:
- Stoichiometric control : Use 1.2–1.5 equivalents of this compound to ensure complete reaction with amines.
- Solvent selection : Anhydrous THF or CHCl minimizes hydrolysis.
- Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates carbamate formation .
- Temperature : Reactions at 0°C reduce byproducts, while room temperature ensures faster kinetics . Post-reaction, extract with 1N KHSO to remove unreacted starting materials, followed by brine washes to isolate the product .
Q. What mechanisms underlie the instability of this compound under acidic or basic conditions?
this compound decomposes via nucleophilic attack:
- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, leading to hydrolysis into CO and benzyl alcohol.
- Basic conditions : Hydroxide ions cleave the carbonate ester, forming bicarbonate and benzyl oxide intermediates . Stability studies using HPLC or IR spectroscopy can monitor degradation kinetics, with half-life data guiding storage conditions (e.g., pH-neutral, anhydrous environments) .
Q. How do researchers resolve contradictions in reported reaction efficiencies of this compound across studies?
Discrepancies often arise from variations in:
- Reagent purity : Impurities in this compound (>95% purity required) reduce yields.
- Solvent dryness : Trace water hydrolyzes the reagent, necessitating molecular sieves or anhydrous salts.
- Analytical methods : Cross-validate results using multiple techniques (e.g., NMR, LC-MS, elemental analysis) . Meta-analyses of published protocols, combined with controlled reproducibility studies, help identify critical variables .
Methodological Considerations
Q. What strategies are employed to characterize this compound decomposition products?
Decomposition is analyzed via:
- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile byproducts like benzyl alcohol or CO.
- Fourier-transform infrared spectroscopy (FTIR) : Tracks carbonyl (C=O) bond degradation at ~1750 cm.
- Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating to assess thermal stability .
Q. How does this compound compare to other carbonate-based protecting groups (e.g., tert-butyl dicarbonate) in terms of reactivity and selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
